2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an indoloquinoxaline moiety fused with a benzoxazole ring, making it a unique and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
The primary target of the compound 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole, also known as 2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole, is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound exerts its action predominantly through DNA intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can lead to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .
Biochemical Pathways
It is known that various 6-substituted 6h-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and indian vesiculovirus . In addition, high interferon-inducing activity with low toxicity is described for some 6-substituted 6H-indolo[2,3-b]quinoxalines .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. By intercalating into the DNA structure, the compound disrupts normal DNA function, which can lead to cell death, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
Biochemical Analysis
Biochemical Properties
It is known that the compound is capable of non-covalent binding to a DNA molecule . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.
Cellular Effects
It has been suggested that the compound may have cytotoxic effects, particularly against certain types of cancer cells . It is also known that the compound can exhibit antiviral activity against various viruses .
Molecular Mechanism
It is known that the compound can bind non-covalently to DNA . This suggests that it may interfere with DNA replication and transcription, potentially leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with a suitable benzoxazole derivative. One common method involves the use of phenacyl bromides in a dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) system. The reaction is carried out at elevated temperatures, usually between 40°C and 80°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoloquinoxaline and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives of the parent compound.
Scientific Research Applications
2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the benzoxazole moiety.
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents on the indole ring.
Uniqueness
2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is unique due to its combined indoloquinoxaline and benzoxazole structures, which confer distinct chemical and biological properties. This dual structure enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O/c1-5-11-18-14(7-1)21-22(25-16-9-3-2-8-15(16)24-21)26(18)13-20-23-17-10-4-6-12-19(17)27-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLKUQRRBYSCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.